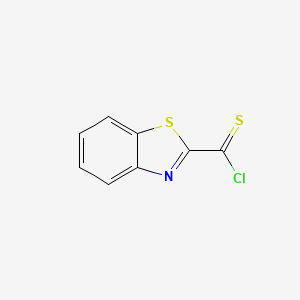
2-Benzothiazolecarbothioylchloride(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolecarbothioylchloride(9CI) is a benzothiazole derivative featuring a carbothioyl chloride (-C(=S)Cl) functional group. This compound is structurally characterized by a bicyclic benzothiazole ring system substituted with a reactive thioacyl chloride moiety. Such derivatives are typically employed as intermediates in organic synthesis, particularly for introducing thioamide or thioester groups via nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]thiazole-2-carbothioyl chloride typically involves the reaction of 2-aminothiophenol with carbon disulfide and phosphorus pentachloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of benzo[d]thiazole-2-carbothioyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazole-2-carbothioyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with benzo[d]thiazole-2-carbothioyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures .
Major Products Formed
The major products formed from reactions involving benzo[d]thiazole-2-carbothioyl chloride include various substituted benzothiazoles, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Benzo[d]thiazole-2-carbothioyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzo[d]thiazole-2-carbothioyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using molecular docking and other computational techniques .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Benzothiazolecarbothioylchloride(9CI) and related benzothiazole derivatives:
Key Observations:
Reactivity : The carbothioyl chloride group in the target compound is expected to exhibit higher electrophilicity compared to carbothioamides (e.g., 2-Benzothiazolecarbothioamide(9CI)), making it more suitable for thioacylation reactions .
Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2-Benzothiazolamine,6-methyl-4-nitro-(9CI)) enhance polarity and solubility, whereas alkyl groups (e.g., ethyl in 2-ethyl-6-fluoro derivative) may increase lipophilicity .
Properties
CAS No. |
58861-60-2 |
|---|---|
Molecular Formula |
C8H4ClNS2 |
Molecular Weight |
213.7 g/mol |
IUPAC Name |
1,3-benzothiazole-2-carbothioyl chloride |
InChI |
InChI=1S/C8H4ClNS2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H |
InChI Key |
KQXPAGYTWYZXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















